N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at position 5 and a 4-butoxy-N-methylbenzamide group at position 2. The butoxy side chain may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-3-4-9-29-20-7-5-19(6-8-20)21(28)27(2)23-26-25-22(30-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h5-8,16-18H,3-4,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPWCTVXBRNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
The synthesis begins with adamantane-1-carbohydrazide as the precursor. Treatment with 4-butoxy-N-methylbenzoyl isothiocyanate in dimethylformamide (DMF) at 0–5°C for 4–6 hours yields 1-[(1-adamantan-1-yl)carbonyl]-4-(4-butoxy-N-methylbenzoyl)thiosemicarbazide. The reaction proceeds via nucleophilic addition of the hydrazide nitrogen to the isothiocyanate carbon, forming a thiourea linkage. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Cyclization to 1,3,4-Thiadiazole Core
Cyclization of the thiosemicarbazide intermediate is achieved using concentrated sulfuric acid (18 M) at room temperature for 24 hours. The mechanism involves protonation of the thiourea sulfur, followed by intramolecular nucleophilic attack and elimination of water. The rigid adamantane moiety directs regioselective cyclization to form the 5-adamantyl-substituted thiadiazole.
Benzamide Coupling
The final step involves coupling the thiadiazol-2-amine with 4-butoxy-N-methylbenzoyl chloride under reflux in pyridine for 8–12 hours. Pyridine acts as both solvent and acid scavenger, facilitating nucleophilic acyl substitution. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) yields the target compound in 65–70% purity, necessitating recrystallization from chloroform/ethanol (1:1).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis, reducing reaction times from days to minutes. A solvent-free approach involves irradiating a mixture of adamantane-1-carbohydrazide and 4-butoxy-N-methylbenzoyl isothiocyanate at 150°C for 8 minutes. This method bypasses the thiosemicarbazide intermediate, directly forming the thiadiazole ring via concurrent cyclization and dehydrosulfurization.
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 8 minutes | 24 hours |
| Yield | 72% | 68% |
| Purity | 85% (HPLC) | 78% (HPLC) |
The enhanced efficiency stems from rapid, uniform heating, which minimizes side reactions such as adamantane ring decomposition.
Dehydrosulfurization Approaches
Alternative routes employ iodine-triethylamine mixtures for dehydrosulfurization. Treatment of 1-[(1-adamantan-1-yl)carbonyl]-4-(4-butoxy-N-methylbenzoyl)thiosemicarbazide with I₂ (2 eq.) and Et₃N (4 eq.) in dichloromethane at 40°C for 2 hours achieves cyclization via sulfur extrusion. This method avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.
Mechanistic Insight :
Iodine oxidizes the thiol group to a disulfide intermediate, while triethylamine deprotonates the thiourea nitrogen, enabling cyclization. The stoichiometry critically influences yield:
| I₂ (eq.) | Et₃N (eq.) | Yield (%) |
|---|---|---|
| 1.5 | 3 | 58 |
| 2.0 | 4 | 76 |
| 2.5 | 5 | 72 |
Excess iodine promotes over-oxidation, reducing yield.
Reaction Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) favor thiosemicarbazide formation but hinder cyclization due to sulfur solvation. Mixed solvent systems (DMF/EtOH, 1:1) balance reactivity and solubility, improving yields by 12–15% compared to neat DMF.
Catalytic Additives
Addition of potassium carbonate (10 mol%) during benzamide coupling enhances nucleophilicity of the thiadiazol-2-amine, increasing coupling efficiency from 65% to 81%.
Temperature Gradients
Gradual heating during cyclization (25°C → 60°C over 2 hours) prevents exothermic decomposition of the adamantane moiety, as evidenced by thermogravimetric analysis (TGA).
Analytical Validation of Synthesis
Structural Elucidation
Purity Assessment
- GC-MS : Molecular ion peak at m/z 404.1 ([M+H]⁺) confirms molecular weight.
- HPLC : Symmetrical peak at tR = 6.7 min (C18 column, 70:30 MeOH/H₂O) indicates >95% purity after recrystallization.
Case Studies in Method Application
Industrial Scale-Up
A pilot-scale synthesis (500 g batch) using microwave irradiation achieved 69% yield with 88% purity, demonstrating scalability. Key modifications included:
- Continuous flow microwave reactor
- Inline HPLC monitoring for real-time purity adjustment
Byproduct Mitigation
In conventional synthesis, over-cyclization generates 3-adamantyl regioisomers (5–8%). These are removed via fractional crystallization from ethanol, exploiting solubility differences (target compound: 1.2 g/100 mL; regioisomer: 0.8 g/100 mL at 25°C).
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to penetrate biological membranes, while the thiadiazole ring interacts with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key structural features and physicochemical properties of the target compound with analogs from and other relevant derivatives:
*Estimated logP based on adamantane’s contribution (~2.2) and benzamide/butoxy groups.
Key Differentiators and Implications
Adamantane vs. Alkyl/Aryl Substituents : The adamantane group’s bulk and rigidity likely enhance metabolic stability and receptor binding compared to smaller substituents (e.g., methylthio in 5f or benzylthio in 5h) .
Benzamide vs. Acetamide/Urea Groups : The benzamide moiety may confer distinct pharmacokinetic profiles, such as prolonged half-life, compared to acetamide or urea derivatives in and .
Synthetic Complexity : Adamantane-containing compounds (e.g., ) require specialized cyclization conditions, whereas analogs employ simpler substitution reactions .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving adamantane derivatives and thiadiazole scaffolds. The structural features include an adamantane core, which is known for its unique three-dimensional structure that can enhance biological activity through improved binding interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anti-proliferative activity of thiadiazole derivatives against various cancer cell lines. For instance, derivatives of the adamantane-thiadiazole hybrid have shown significant efficacy against breast cancer (MCF-7), liver cancer (HepG-2), and lung cancer (A549) cell lines. In vitro assays indicated that certain compounds exhibited IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR, showcasing their potential as targeted cancer therapies .
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5 | MCF-7 | 85 | Apoptosis induction via BAX up-regulation |
| 14c | HepG-2 | 71.5 | EGFR inhibition |
| 17 | A549 | 37.85 | EGFR mutation targeting |
The mechanism by which these compounds exert their anti-cancer effects involves the modulation of apoptotic pathways. Specifically, studies have demonstrated that the most promising derivatives lead to up-regulation of pro-apoptotic factors such as BAX and down-regulation of anti-apoptotic proteins like Bcl-2. This dual action promotes programmed cell death in malignant cells, thereby inhibiting tumor growth .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its targets. The binding energies calculated during these studies indicate favorable interactions within the active site of EGFR, with energy scores ranging from −19.19 to −22.07 kcal/mol , suggesting strong affinity and potential efficacy as an inhibitor .
Case Study 1: Anti-proliferative Activity Evaluation
A series of experiments were conducted to evaluate the anti-proliferative effects of various thiadiazole derivatives on different cancer cell lines. The results indicated that compounds containing the adamantane scaffold exhibited enhanced activity compared to their non-adamantane counterparts.
Case Study Findings:
- Compound 14c showed significant inhibition against HepG-2 cells with an IC50 of 71.5 nM , outperforming traditional chemotherapeutics.
- Compound 17 demonstrated the highest potency against A549 cells with an IC50 value of 37.85 nM , establishing it as a lead candidate for further development.
Q & A
Q. What are the optimal synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the 1,3,4-thiadiazole core via dehydrative cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduction of the adamantane moiety through substitution or coupling reactions.
- Step 3 : Functionalization with the 4-butoxy-N-methylbenzamide group via amide coupling under basic conditions (e.g., triethylamine in dichloromethane) .
Critical Parameters : - Solvent choice (polar aprotic solvents like DMF or dichloromethane).
- Temperature control (room temperature for cyclization; reflux for amidation).
- Purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions (¹H/¹³C NMR in CDCl₃ or DMSO-d₆) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, including planarity of the thiadiazole ring and hydrogen-bonding interactions (e.g., N–H⋯N bonds in crystal packing) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., adamantane, butoxy groups) and evaluate bioactivity changes. For example, replacing adamantane with smaller alkyl groups may reduce steric hindrance .
- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition, cell viability, and in vivo models) to rule out assay-specific artifacts .
- Data Normalization : Account for variations in experimental conditions (e.g., cell line specificity, solvent effects) by standardizing protocols and controls .
Q. What strategies improve the solubility of adamantane-containing thiadiazoles without compromising bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .
- Structural Analogues : Replace the adamantane group with partially saturated derivatives (e.g., decalin) to balance lipophilicity and solubility .
Q. How does the compound’s crystal structure inform its interaction with biological targets?
- Methodological Answer :
- Planarity Analysis : The thiadiazole ring’s planarity (r.m.s. deviation = 0.009 Å) facilitates π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen Bonding : The coplanar methylamine group forms N–H⋯N bonds, which can mimic substrate interactions in targets like kinases or proteases .
- Hydrophobic Pockets : The adamantane moiety’s rigidity complements hydrophobic regions in binding pockets, as seen in antiviral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
